N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2O3/c20-13-5-8-17(16(21)10-13)23-18(25)15-2-1-9-24(19(15)26)27-11-12-3-6-14(22)7-4-12/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZXRQAVYXODEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitrodienamines
A validated approach involves the cyclization of nitrodienamines with aldehydes to form 1,2-dihydropyridine derivatives. For example:
- Step 1 : Condensation of ethyl 3-nitroacrylate with 4-fluorobenzaldehyde in refluxing toluene generates a nitrodienamine precursor.
- Step 2 : Cyclization under acidic conditions (e.g., acetic acid) yields 1-[(4-fluorophenyl)methyl]-2-nitro-1,2-dihydropyridine.
- Step 3 : Oxidation of the nitro group to a ketone using Selectfluor® in acetonitrile at 0°C produces the 2-oxo derivative.
Carboxylic Acid Functionalization
The 3-position of the dihydropyridine ring is functionalized via:
- Hydrolysis : Treatment of methyl 2-oxo-1,2-dihydropyridine-3-carboxylate with aqueous NaOH yields the carboxylic acid.
- Direct Carboxylation : Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates provides 4-oxo-1,4-dihydropyridine-3-carboxylates, which are oxidized to the carboxylic acid.
Etherification at the 1-Position
Introducing the 4-fluorobenzyl ether group requires nucleophilic substitution or Mitsunobu conditions:
- Method A : Reaction of 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C.
- Method B : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with 4-fluorobenzyl alcohol.
Table 1 : Comparison of Etherification Methods
| Method | Reagents | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| A | K₂CO₃, DMF | 60°C | 72 | |
| B | DEAD, PPh₃ | RT | 85 |
Amide Bond Formation with 2,4-Dichloroaniline
The final step involves coupling the carboxylic acid with 2,4-dichloroaniline using carbodiimide reagents:
- Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dry DMF at 0°C.
- Coupling : Addition of 2,4-dichloroaniline and diisopropylethylamine (DIPEA) at 50°C for 12 hours.
Table 2 : Optimization of Amidation Conditions
| Coupling Agent | Base | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | 12 | 89 | 98 |
| DCC/DMAP | TEA | 24 | 75 | 95 |
Structural Characterization and Validation
The synthesized compound is validated via:
- NMR Spectroscopy : $$ ^1H $$-NMR (400 MHz, DMSO-d6) δ 8.45 (s, 1H, NH), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 3.89 (s, 2H, CH₂).
- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters $$ a = 6.682 \, \text{Å}, b = 11.792 \, \text{Å}, c = 13.172 \, \text{Å} $$.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of dihydropyridine-3-carboxamides, which are designed to inhibit RTKs such as MET, RON, and VEGFR-2. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Dihydropyridine-3-carboxamide Derivatives
Key Observations
BMS-777607’s 4-ethoxy and 2-amino-3-chloropyridinyloxy substituents contribute to its nanomolar MET inhibition and oral bioavailability, features absent in the target compound .
Selectivity and Kinase Inhibition :
- BMS-777607 demonstrates >100-fold selectivity against VEGFR-2, a critical feature for minimizing off-target effects in cancer therapy . The target compound’s selectivity remains uncharacterized but may overlap with MET/RON due to shared dihydropyridine scaffolds.
Pharmacokinetic Considerations :
- BMS-777607’s 4-ethoxy group improves metabolic stability, while the target compound’s 4-fluorophenylmethoxy substituent could influence solubility or half-life .
Emerging Analogs :
- DM-20 and D-11 highlight the versatility of dihydropyridine carboxamides. Their trifluoromethyl or fluorobenzyl groups suggest exploration of steric and electronic effects on kinase binding .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance reaction efficiency .
- Reaction Conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and solvent optimization (e.g., DMF for polar intermediates) .
- Purification Techniques : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
- Key Monitoring Tools : Thin-layer chromatography (TLC) for reaction progress and ¹H/¹³C NMR for structural validation .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. fluorophenylmethoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₁₉H₁₂Cl₂FNO₃) .
Q. What structural features influence this compound’s physicochemical properties?
- Key Features :
| Structural Element | Impact |
|---|---|
| Dihydropyridine core | Dictates redox activity and π-π stacking interactions . |
| 2,4-Dichlorophenyl group | Enhances lipophilicity (logP ~3.5) and membrane permeability . |
| Fluorophenylmethoxy moiety | Modulates electronic effects (σₚ = -0.34 for fluorine) and steric bulk . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Functional Group Modifications :
- Replace 4-fluorophenylmethoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Introduce sulfonamide or acetylated amines to improve solubility (e.g., logS from -5.2 to -4.1) .
- SAR Data Table :
| Modification | Bioactivity (IC₅₀) | Selectivity Index |
|---|---|---|
| Parent compound | 12 μM | 1.0 |
| 4-Nitro analog | 8 μM | 1.8 |
| Sulfonamide analog | 15 μM | 0.9 |
Q. What in silico strategies are effective for predicting target binding modes and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or MAPK) to identify key interactions (e.g., H-bonding with dihydropyridine carbonyl) .
- ADMET Prediction : SwissADME for bioavailability (TPSA >90 Ų indicates poor absorption) and ProTox-II for hepatotoxicity alerts .
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodological Answer :
- Assay Standardization :
- Compare cell-based vs. enzymatic assays (e.g., IC₅₀ discrepancies due to membrane permeability) .
- Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity .
- Data Reconciliation : Apply multivariate analysis (PCA or clustering) to identify confounding variables (e.g., serum protein binding in cell assays) .
Q. What strategies ensure compound stability during long-term storage and in vitro experiments?
- Methodological Answer :
- Storage Conditions : Lyophilized form at -80°C under argon; avoid repeated freeze-thaw cycles .
- Solution Stability :
| Condition | Degradation Rate (t₁/₂) |
|---|---|
| pH 7.4 (PBS) | 48 hours |
| pH 2.0 (gastric simulant) | <6 hours |
- Stabilizers : Add 0.1% BSA to aqueous solutions to prevent aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
